N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide
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Overview
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H13FN4O2S and its molecular weight is 368.39. The purity is usually 95%.
BenchChem offers high-quality N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Thiazoles have been extensively studied for their antimicrobial properties. This compound may act as an antimicrobial agent, inhibiting the growth of bacteria, fungi, or other microorganisms. Further research is needed to validate its efficacy and specificity .
- Thiazole derivatives, including our compound of interest, have demonstrated anti-inflammatory activity. They may modulate inflammatory pathways, making them potential candidates for treating inflammatory conditions .
- Some thiazole derivatives exhibit antitumor and cytotoxic properties. These compounds could potentially interfere with cancer cell growth and proliferation. Further investigations are necessary to assess their effectiveness against specific cancer types .
- Analgesics are substances that relieve pain. Certain thiazole derivatives, including our compound, have shown significant analgesic effects in experimental studies .
- Thiazoles may play a role in protecting neurons from damage or degeneration. Their neuroprotective properties could be relevant in conditions such as neurodegenerative diseases .
- Although not explicitly mentioned for this compound, thiazoles have been investigated for their antiviral effects. They might inhibit viral replication or entry into host cells .
Antimicrobial Activity
Anti-Inflammatory Potential
Antitumor and Cytotoxic Effects
Analgesic Properties
Neuroprotective Potential
Antiviral Activity
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of this compound is currently unknown. Thiazole derivatives have been shown to interact with various targets, leading to changes in cellular processes . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
For example, they can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a role in inflammation and pain .
Result of Action
Thiazole derivatives have been associated with a range of effects, including anti-inflammatory and analgesic activities, as well as cytotoxic effects on tumor cells .
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c1-11-7-15(22-25-11)17(24)23(10-12-3-2-6-20-9-12)18-21-14-5-4-13(19)8-16(14)26-18/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTMWAHDRAOJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.